3-Acetoxy-3',4'-dimethoxybenzophenone
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Overview
Description
3-Acetoxy-3’,4’-dimethoxybenzophenone is an organic compound belonging to the benzophenone class It is characterized by the presence of an acetoxy group and two methoxy groups attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’,4’-dimethoxybenzophenone typically involves the acetylation of 3’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-3’,4’-dimethoxybenzophenone may involve large-scale acetylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Acetoxy-3’,4’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’-dimethoxybenzophenone involves its interaction with specific molecular targets. The acetoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzophenone: Lacks the acetoxy group, leading to different reactivity and applications.
3-Acetoxybenzophenone: Lacks the methoxy groups, affecting its chemical properties and uses.
4-Methoxybenzophenone: Contains only one methoxy group, resulting in distinct characteristics.
Uniqueness
3-Acetoxy-3’,4’-dimethoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer specific chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
[3-(3,4-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)13-7-8-15(20-2)16(10-13)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFQGUCKUZKNKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641675 |
Source
|
Record name | 3-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-42-2 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](3,4-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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